3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

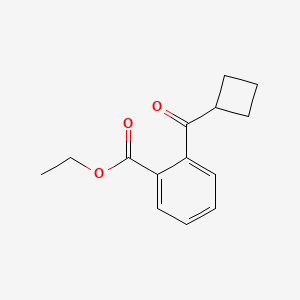

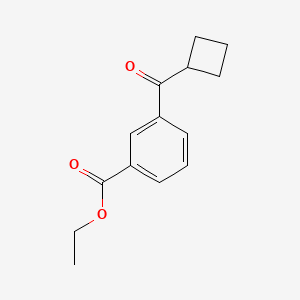

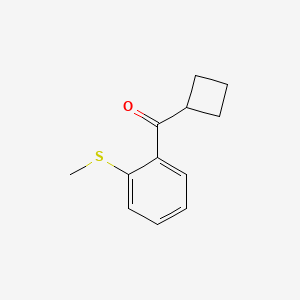

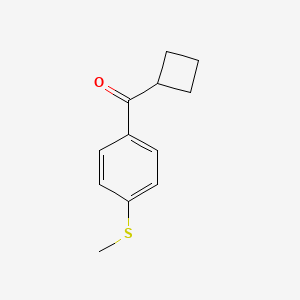

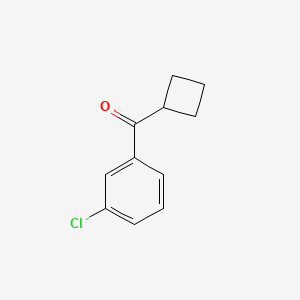

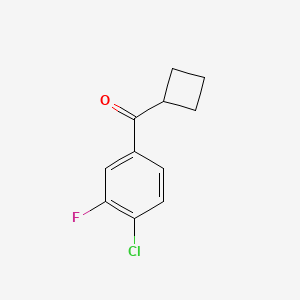

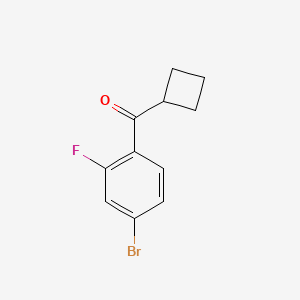

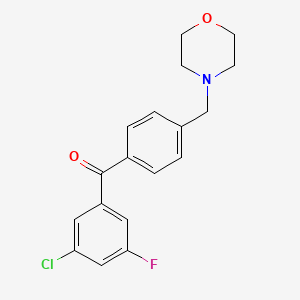

3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone is a chemical compound with the CAS Number: 898770-26-8. Its molecular weight is 333.79 and its IUPAC name is (3-chloro-4-fluorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-fluoro-4’-morpholinomethyl benzophenone consists of a benzophenone core with a morpholinomethyl group at the 4’ position and chloro and fluoro substituents at the 3 and 5 positions of the benzene ring .Scientific Research Applications

Alzheimer's Disease Research

Fluorinated benzophenone derivatives, closely related to 3-Chloro-5-fluoro-4'-morpholinomethyl benzophenone, have been explored as multipotent agents against Alzheimer's disease. They target β-secretase (BACE-1) and acetylcholinesterase (AChE) and counteract intracellular ROS formation. Compound 12, a derivative in this class, demonstrated promising characteristics for anti-Alzheimer's drug candidates due to its micromolar potency and absence of toxic effects (Belluti et al., 2014).

Synthesis and Characterization of Triazoles

In a study focusing on 1,2,4-triazole derivatives, a chloro derivative named TRZ-2, which includes a fluoro derivative similar to this compound, was synthesized. The study emphasized the importance of intermolecular interactions such as lp⋯π in these compounds, providing insights into their biological activity (Shukla et al., 2014).

Antimycobacterial Activity

Research into fluorinated benzothiazolo imidazole compounds, which are structurally related to this compound, has shown that some compounds in this class exhibit antimycobacterial activity. This suggests potential therapeutic applications against bacterial infections (Sathe et al., 2011).

Photopolymerization Studies

In the field of photopolymerization, this compound and its derivatives play a crucial role as initiators. Their effectiveness in initiating polymerization reactions under light exposure is significant for the development of new materials and industrial applications (Meng-zhou, 2007).

properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFALCUDCYPOPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642651 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898770-50-8 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.